6,8-Dichloroimidazo[1,2-b]pyridazine

Kinase Inhibitors Medicinal Chemistry Parallel Synthesis

6,8-Dichloroimidazo[1,2-b]pyridazine (CAS 1161847-29-5) features two reactive chlorine handles at the 6- and 8-positions, enabling sequential SNAr and palladium-catalyzed cross-coupling for modular library synthesis. This precise 6,8-dichloro regioisomer is critical for Haspin, DYRK1A, and BTK kinase inhibitor programs where scaffold geometry dictates binding mode and selectivity. Mono-chloro or unsubstituted analogs cannot replicate its orthogonal derivatization capability, making this compound irreplaceable for reproducible SAR exploration and lead optimization.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 1161847-29-5
Cat. No. B3086678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloroimidazo[1,2-b]pyridazine
CAS1161847-29-5
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CC(=N2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
InChIKeyGLLRMDGVQIRAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichloroimidazo[1,2-b]pyridazine (CAS 1161847-29-5): A Core Halogenated Scaffold for Diversified Kinase Inhibitor Synthesis


6,8-Dichloroimidazo[1,2-b]pyridazine (CAS 1161847-29-5) is a heterocyclic building block featuring a fused imidazo[1,2-b]pyridazine core with chlorine substituents at the 6- and 8-positions . This specific dichloro substitution pattern defines its primary utility as a versatile synthetic intermediate, enabling sequential or selective functionalization at two distinct positions for the modular assembly of diverse compound libraries . The scaffold is foundational to multiple pharmacologically active series, including inhibitors of Haspin [1], DYRK1A [2], and BTK kinases [3], where the halogen atoms serve as critical handles for introducing structural diversity via cross-coupling or nucleophilic aromatic substitution reactions [2].

Why Generic Imidazo[1,2-b]pyridazines Cannot Substitute for 6,8-Dichloroimidazo[1,2-b]pyridazine in Precision Synthesis


Generic substitution of 6,8-Dichloroimidazo[1,2-b]pyridazine with other imidazo[1,2-b]pyridazine analogs is untenable due to the unique reactivity profile dictated by the 6,8-dichloro substitution pattern. Unlike mono-halogenated or unsubstituted cores, this specific scaffold offers two equivalent leaving groups for orthogonal or sequential derivatization, which is essential for constructing complex kinase inhibitors with defined vectors . Medicinal chemistry campaigns targeting Haspin, DYRK1A, and BTK have demonstrated that the 6- and 8-positions are critical for achieving the requisite binding mode and kinase selectivity [1][2]. Substitution with a mono-chloro analog (e.g., 6-chloroimidazo[1,2-b]pyridazine) would halve the derivatizable sites, fundamentally limiting SAR exploration and potentially abrogating the scaffold's utility. Similarly, unsubstituted imidazo[1,2-b]pyridazine lacks the reactive handles for rapid diversification via established cross-coupling methodologies . Therefore, procurement of the precise 6,8-dichloro regioisomer is a non-negotiable requirement for reproducibility in both exploratory and process chemistry workflows.

Quantitative Evidence for 6,8-Dichloroimidazo[1,2-b]pyridazine Differentiation in Kinase Inhibitor Programs


Structural Advantage of 6,8-Dichloro Substitution for Derivatization Vector Count in Kinase SAR

The 6,8-dichloro substitution pattern provides two equivalent reactive sites for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries from a single core. In contrast, the unsubstituted imidazo[1,2-b]pyridazine scaffold lacks these handles, rendering it inert to common diversification strategies without prior functionalization. The mono-chloro analog (6-chloroimidazo[1,2-b]pyridazine) offers only one derivatization site, thereby reducing the accessible chemical space by half and limiting the exploration of vectors critical for kinase hinge-binding interactions .

Kinase Inhibitors Medicinal Chemistry Parallel Synthesis

Demonstrated Utility in Selective Haspin Inhibitor Series with Single-Digit Nanomolar Potency

Derivatives of the 6,8-dichloroimidazo[1,2-b]pyridazine scaffold, when further elaborated via the chlorine handles, yielded potent and selective Haspin kinase inhibitors. The lead compounds from this series exhibited IC50 values between 6 and 100 nM against Haspin in vitro [1]. Importantly, these inhibitors demonstrated functional selectivity, effectively blocking Haspin activity in human cells while showing improved selectivity against CDK1/CyclinB, thereby avoiding G2/M cell cycle arrest—a common off-target effect of less selective ATP-competitive kinase inhibitors [1].

Haspin Kinase Anticancer Cell Cycle

Crystallographically Validated Binding Mode in DYRK1A Kinase

The imidazo[1,2-b]pyridazine scaffold, when optimized from the 6,8-dichloro core, has been co-crystallized with DYRK1A, providing atomic-level insight into its binding interactions [1]. The X-ray structure of compound 17 (an elaborated derivative) bound to DYRK1A revealed a classic Type I kinase inhibitor binding mode, with the scaffold occupying the hinge region via key hydrogen bonds. This structural information guided the rational design of compound 29, which exhibited improved kinase selectivity over closely related CLK kinases [1].

DYRK1A X-ray Crystallography Kinase Selectivity

Platform for High-Potency Irreversible BTK Inhibitors with Exceptional Kinase Selectivity

Recent optimization of the imidazo[1,2-b]pyridazine scaffold, derived from the 6,8-dichloro core, led to compound 22, a potent irreversible BTK inhibitor with an IC50 of 1.3 nM [1]. Critically, compound 22 demonstrated exceptional selectivity across a panel of 310 kinases, underscoring the scaffold's ability to be tuned for high target engagement with minimal off-target interactions [1].

BTK Inhibitors Irreversible Inhibition Kinase Selectivity

High-Impact Applications of 6,8-Dichloroimidazo[1,2-b]pyridazine in Medicinal Chemistry and Drug Discovery


Parallel Synthesis of Diverse Kinase Inhibitor Libraries via Orthogonal Halogen Displacement

The 6,8-dichloro substitution pattern enables orthogonal or sequential functionalization at the 6- and 8-positions. For example, a first SNAr reaction can install an amine or ether at the more reactive 6-position, followed by a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the 8-position to introduce a second, distinct aryl or amine moiety [1]. This capability is essential for efficiently generating focused libraries for structure-activity relationship (SAR) studies targeting the kinase hinge region, as validated by the successful optimization of DYRK1A inhibitors [2].

Scaffold-Hopping and Lead Optimization in Haspin and DYRK1A Inhibitor Programs

The imidazo[1,2-b]pyridazine core serves as a privileged scaffold for ATP-competitive kinase inhibition. 6,8-Dichloroimidazo[1,2-b]pyridazine provides a chemically tractable entry point for scaffold-hopping exercises or lead optimization campaigns. As demonstrated in the development of selective Haspin inhibitors, elaboration of this core yielded compounds with low-nanomolar potency and improved selectivity over CDK1/CyclinB, validating its utility in achieving both potency and selectivity goals [1]. The co-crystal structure of a related derivative with DYRK1A further supports its role in structure-guided design [2].

Development of Next-Generation Covalent BTK Inhibitors with Superior Kinome Selectivity

The scaffold's versatility extends to the design of irreversible inhibitors. The identification of compound 22, a highly potent (IC50 = 1.3 nM) and selective BTK inhibitor, demonstrates that the imidazo[1,2-b]pyridazine core, when appropriately derivatized from the 6,8-dichloro starting material, can accommodate covalent warheads and achieve exceptional kinome-wide selectivity [1]. This makes it a strategic building block for projects aiming to overcome the selectivity and resistance liabilities of earlier-generation BTK inhibitors.

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